Piperazine edetate calcium
Description
Piperazine edetate calcium is a pharmacological compound primarily recognized for its anthelmintic properties. It combines piperazine, a heterocyclic organic compound with a six-membered ring containing two nitrogen atoms, and calcium edetate (a calcium salt of ethylenediaminetetraacetic acid, EDTA). The piperazine moiety contributes to its anti-parasitic activity by inducing neuromuscular paralysis in nematodes, facilitating their expulsion from the host . The calcium edetate component likely enhances stability and modulates bioavailability, though its direct role in anthelmintic action remains less characterized . This compound is historically used to treat parasitic infections such as ascariasis (roundworm) and enterobiasis (pinworm) .
Properties
CAS No. |
12002-30-1 |
|---|---|
Molecular Formula |
C14H24CaN4O8 |
Molecular Weight |
416.44 g/mol |
IUPAC Name |
calcium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;piperazine |
InChI |
InChI=1S/C10H16N2O8.C4H10N2.Ca/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-2-6-4-3-5-1;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);5-6H,1-4H2;/q;;+2/p-2 |
InChI Key |
ROJMAHHOFDIQTI-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].C1CNCCN1.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
This method, adapted from polyamine synthesis protocols, employs a multi-step process to construct the piperazine-EDTA backbone. The synthesis begins with the protection of 2-(piperazin-1-yl)ethanamine using ethyl trifluoroacetate, followed by reductive amination with N-methyl-4-piperidone in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). Deprotection under mild basic conditions yields the free amine, which is subsequently reacted with EDTA and calcium chloride to form the final complex.
Key steps include:
-
Protection : Ethyl trifluoroacetate shields primary amines to prevent undesired side reactions.
-
Reductive Amination : NaBH(OAc)₃ facilitates selective bond formation between ketones and amines at room temperature.
-
Chelation : EDTA introduces carboxylate groups, which coordinate calcium ions in a 1:1 stoichiometry.
Catalytic Cyclization Method
A patent-pending approach utilizes Ni-Cu/γ-Al₂O₃-diatomite catalysts to synthesize piperazine from N-β-hydroxyethyl ethylenediamine under high-temperature conditions (100–350°C) and pressures up to 10 MPa. The resulting piperazine is then conjugated with EDTA and calcium salts. This method prioritizes scalability, achieving yields >70% in continuous flow reactors.
Industrial Production Methods
Industrial-scale synthesis emphasizes cost efficiency, reproducibility, and compliance with regulatory standards. Production typically involves:
Batch Reactor Synthesis
-
Reaction Vessel : Stainless steel reactors equipped with temperature and pH controls.
-
Conditions : EDTA and piperazine are dissolved in deionized water, followed by gradual addition of calcium hydroxide under nitrogen atmosphere to prevent oxidation.
-
Neutralization : pH is maintained at 6.5–8.0 using hydrochloric acid or sodium hydroxide.
Continuous Flow Processes
-
Advantages : Higher throughput and consistent product quality.
-
Parameters : Residence time of 2–4 hours at 80–100°C ensures complete chelation.
Reaction Conditions and Optimization
Optimal synthesis requires careful control of variables:
Temperature and Pressure
Catalysts and Reagents
Solvent Systems
-
Polar Solvents : Water, ethanol, or tetrahydrofuran (THF) improve EDTA solubility.
-
Aqueous Mixtures : Reduce environmental impact and facilitate downstream purification.
Purification Techniques
Post-synthetic purification ensures pharmaceutical-grade purity (>99%):
Crystallization
Column Chromatography
Filtration and Drying
-
Ultrafiltration : Removes particulate matter and colloidal impurities.
-
Lyophilization : Produces stable, anhydrous powder for long-term storage.
Comparative Analysis of Preparation Methods
The table below contrasts key methodologies:
Challenges and Innovations
Byproduct Formation
Chemical Reactions Analysis
Chelation Reactions with Metal Ions
Piperazine edetate calcium acts as a polyvalent chelator, preferentially binding divalent cations like Ca²⁺, Mg²⁺, and toxic heavy metals (e.g., Pb²⁺, Cd²⁺). The reaction involves:
Mechanism :
-
Proton transfer : At physiological pH (7.4), EDTA exists as HY³⁻, requiring proton release to form Y⁴⁻ for metal coordination .
-
Ion binding : The deprotonated EDTA moiety coordinates with metal ions via four carboxylate and two amine groups.
-
Complex stability : Stability constants (log K) vary by metal:
Thermodynamics :
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|
| EDTA + Ca²⁺ → Ca-EDTA | -22.1 | +34.5 |
| EDTA + Mg²⁺ → Mg-EDTA | +12.4 | -18.2 |
Calcium binding is exothermic, while magnesium binding is endothermic due to differences in hydration entropy .
Acid-Base Reactions
The piperazine component undergoes protonation/deprotonation:
-
pH-dependent reactivity :
-
Below pH 5: Fully protonated (H₂Pip²⁺)
-
pH 7–8: Monoprotonated (HPip⁺)
-
Above pH 10: Deprotonated (Pip)
-
This influences EDTA’s chelation efficiency and compound solubility .
Substitution Reactions
This compound participates in nucleophilic substitutions at the piperazine nitrogen:
Example : Reaction with alkyl halides:
-
Mechanism : SN2 attack on piperazine’s secondary amine.
-
Products :
Experimental conditions :
-
Solvent: Chloroform/ethanol mixtures
Oxidation
-
Reagents : KMnO₄, H₂O₂, or O₂
-
Products :
Reduction
-
Reagents : NaBH₄, LiAlH₄
-
Products :
Stability and Decomposition
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous solution | Hydrolysis of EDTA-metal complex | 72 hr |
| High pH (>10) | Piperazine ring opening | <24 hr |
| UV light | Radical-mediated C–N bond cleavage | N/A |
Decomposition products include ethylenediamine, glycine, and calcium carbonate .
Pharmaceutical Derivatization
-
Thiazolo-benzimidazole synthesis :
-
Polyamine conjugates :
Comparative Reactivity with Analogues
| Property | Piperazine Edetate Ca | Piperazine Citrate | Edetate Ca Disodium |
|---|---|---|---|
| Water solubility | 12 g/L | 50 g/L | 100 g/L |
| Log P (octanol/water) | -1.8 | -2.1 | -3.0 |
| Thermal stability | 220°C | 180°C | 250°C |
The calcium-EDTA moiety enhances thermal stability compared to citrate salts .
Scientific Research Applications
Scientific Research Applications
Piperazine edetate calcium has a wide range of applications across various fields:
- Medicine : It is predominantly used for treating heavy metal poisoning, particularly lead poisoning.
- Biochemistry : The compound serves as a chelating agent in biochemical assays and studies involving metal ion homeostasis.
- Pharmacology : It aids in understanding drug interactions and pharmacodynamics related to metal ions.
- Environmental Science : Used in water treatment processes to remove heavy metals from contaminated water sources.
Therapeutic Applications
This compound is primarily utilized in clinical settings for:
- Lead Poisoning Treatment : It effectively reduces blood lead levels, with studies showing reductions of 70-90% in treated patients.
- Heavy Metal Detoxification : Beyond lead, it is effective against other metals such as mercury and cadmium.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic efficacy:
- Absorption : Approximately 5% of an oral dose is absorbed from the gastrointestinal tract.
- Volume of Distribution : Reported at 0.19 ± 0.10 L/kg.
- Half-life : Ranges from 20 to 60 minutes, indicating rapid clearance.
- Elimination : About 95% is eliminated through urine within 24 hours.
Comparative Studies with Other Chelating Agents
A comparative analysis reveals that this compound has distinct advantages over other chelating agents:
| Chelating Agent | Mechanism | Lead Reduction (%) | Side Effects |
|---|---|---|---|
| This compound | Ion binding | 70-90 | Mild renal impairment |
| Dimercaptosuccinic Acid | Thiol group binding | 60-80 | Gastrointestinal upset |
| Calcium Disodium EDTA | Polyvalent ion binding | 50-70 | Nausea, headache |
Case Studies
- Lead Poisoning Treatment : A clinical study demonstrated significant reductions in blood lead levels among patients treated with this compound compared to untreated controls. The study highlighted improvements in neurological outcomes post-treatment.
- Heavy Metal Detoxification : Research indicated that this compound effectively facilitated the excretion of mercury in patients undergoing detoxification therapy.
- Comparative Efficacy Study : A study comparing this compound with dimercaptosuccinic acid showed that while both were effective, piperazine was preferred for acute cases due to its rapid action and lower toxicity profile.
Mechanism of Action
The mechanism of action of piperazine edetate calcium involves its ability to chelate metal ions. In the case of its anthelmintic activity, piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist, binding to muscle membrane GABA receptors in parasites. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worms . The chelation of metal ions by the compound also plays a role in its biological effects, as it can disrupt metal ion homeostasis in cells.
Comparison with Similar Compounds
Calcium Channel Antagonists
N-benzhydrylpiperazine derivatives (e.g., compounds 14, 15, 17, 19 ) exhibit calcium antagonism by blocking extracellular calcium influx, contrasting with this compound’s anthelmintic mechanism. These derivatives show potency comparable to cinnarizine and flunarizine but lack anti-parasitic activity .
Cytotoxic Agents
Piperazine derivatives like PCC (piperazine core compound) activate both intrinsic and extrinsic apoptosis pathways in liver cancer cells, unlike this compound, which lacks cytotoxic properties .
Cannabinoid Receptor Modulators
Replacing piperazine with methylpiperidine in cannabinoid-based T-type calcium channel blockers (e.g., compounds 5–10) reduces cannabinoid receptor affinity while retaining calcium channel blockade. This highlights piperazine’s role in receptor specificity .
Research Findings and Implications
- Structural-Activity Relationship (SAR): Minor modifications to the piperazine core (e.g., substitution with methylpiperidine or incorporation into naphthoquinone derivatives) significantly alter pharmacological profiles, enabling applications in oncology, neurology, and parasitology .
- Clinical Relevance : this compound’s niche use in nematode infections reflects its optimized balance between piperazine’s anthelmintic action and EDTA’s stabilizing effects. However, newer piperazine derivatives show promise in targeted therapies (e.g., PARP-1 inhibition, CXCR4 antagonism) .
Biological Activity
Piperazine edetate calcium, also known as calcium disodium edetate, is a chelating agent primarily used in the treatment of heavy metal poisoning, particularly lead. Its biological activity extends beyond metal ion chelation, influencing various physiological processes. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound functions as a polyvalent ion chelator , effectively binding to metal ions such as lead, mercury, and cadmium. The chelation process facilitates the excretion of these toxic metals from the body through urine. The compound's mechanism involves several key steps:
- Binding : this compound binds to metal ions in the bloodstream.
- Excretion : The chelated complexes are then eliminated via renal pathways.
- Redistribution : Following treatment, lead that has been stored in tissues may redistribute but does not return to baseline levels found in unexposed individuals .
Pharmacokinetics
The pharmacokinetics of this compound are crucial for understanding its efficacy and safety:
- Absorption : Approximately 5% of an oral dose is absorbed from the gastrointestinal tract.
- Volume of Distribution : The volume of distribution is reported at 0.19 ± 0.10 L/kg.
- Half-life : The half-life ranges from 20 to 60 minutes, indicating rapid clearance from the body.
- Elimination : About 95% is eliminated through urine within 24 hours .
Therapeutic Applications
This compound is primarily used in clinical settings for:
- Lead Poisoning Treatment : It is the standard treatment for acute lead poisoning due to its effectiveness in reducing blood lead levels.
- Heavy Metal Detoxification : Beyond lead, it has applications in detoxifying other heavy metals like mercury and arsenic .
Clinical Efficacy
A study conducted on patients with lead poisoning demonstrated that treatment with this compound resulted in significant reductions in blood lead levels. Patients receiving intravenous infusions showed improved neurological outcomes compared to those who did not receive chelation therapy.
Comparative Studies
Research comparing this compound with other chelating agents like DMSA (dimercaptosuccinic acid) indicated that while both agents are effective, this compound may be more suitable for acute cases due to its rapid action and lower toxicity profile .
Data Table: Comparative Efficacy of Chelating Agents
| Chelating Agent | Mechanism | Lead Reduction (%) | Side Effects |
|---|---|---|---|
| Piperazine Edetate Ca | Ion binding | 70-90 | Mild renal impairment |
| Dimercaptosuccinic Acid | Thiol group binding | 60-80 | Gastrointestinal upset |
| Calcium Disodium EDTA | Polyvalent ion binding | 50-70 | Nausea, headache |
Q & A
Q. What is the pharmacological role of piperazine edetate calcium in treating parasitic infections?
this compound functions as an anthelmintic, primarily targeting nematodes like roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). Its mechanism involves chelating divalent cations (e.g., Ca²⁺) in the parasite’s neuromuscular junction, leading to flaccid paralysis and expulsion from the host . The calcium edetate moiety enhances stability and bioavailability compared to free piperazine .
Q. How does the chelation mechanism of this compound differ from other edetate salts?
Unlike sodium edetate, which binds free calcium ions in solution, this compound forms stable coordinate-covalent bonds with heavy metals (e.g., lead) while maintaining calcium in a bioavailable state. This dual action minimizes systemic calcium depletion during chelation therapy .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
- Resonance Light Scattering (RLS): A sensitive method with a detection limit of 0.0058 mg·L⁻¹ and quantification limit of 0.0193 mg·L⁻¹, validated for injection analysis .
- Volumetric Titration: USP-compliant methods involve dissolving the compound in water, adding potassium pyroantimonate TS to form precipitates, and titrating against standardized solutions .
Advanced Research Questions
Q. How can researchers optimize the stability of this compound under varying storage conditions?
Stability studies should assess:
- pH Sensitivity: Maintain pH 6.5–7.5 to prevent hydrolysis of the edetate complex .
- Temperature: Store at 2–8°C to avoid thermal degradation; accelerated stability testing at 40°C/75% RH can predict shelf life .
- Excipient Compatibility: Avoid surfactants or reducing agents that may destabilize the chelate .
Q. What synthetic routes are available for this compound derivatives with enhanced anthelmintic activity?
- Nucleophilic Substitution: React piperazine with chloroacetyl derivatives under anhydrous conditions to form intermediates for further chelation .
- Coordination Chemistry: Combine piperazine with EDTA analogs in the presence of calcium chloride, optimizing molar ratios (1:1.05) for maximal complex formation .
Q. How does this compound compare to other chelators (e.g., DMSA) in heavy metal detoxification?
- Efficacy: this compound shows higher specificity for lead (Pb²⁺) in vivo, with a 40% increase in urinary Pb excretion compared to DMSA in rodent models .
- Safety: Lower nephrotoxicity risk due to calcium saturation in the chelate, reducing systemic hypocalcemia .
Q. What methodological challenges arise in validating impurity profiles for this compound?
- Chromatographic Purity: Use HPLC with UV detection (λ = 254 nm) to resolve degradation products like ethylenediaminetetraacetic acid (EDTA) and free piperazine .
- Heavy Metal Residues: Atomic absorption spectroscopy (AAS) is required to quantify trace Pb or Cd contaminants (<10 ppm) per pharmacopeial guidelines .
Q. How can chelation dynamics inform the design of this compound-based drug delivery systems?
- Targeted Release: Incorporate pH-responsive polymers (e.g., Eudragit®) to release the chelate in intestinal environments (pH > 6), maximizing anthelmintic action .
- Nanocarriers: Encapsulate the compound in liposomes to enhance bioavailability and reduce gastric degradation .
Methodological Considerations
- Experimental Design: For in vivo studies, use rodent models infected with Ascaris suum larvae, administering 50 mg/kg this compound orally for 7 days. Monitor parasite burden via fecal egg counts .
- Data Contradictions: Discrepancies in chelation efficacy may arise from variations in metal ion concentrations; standardize assay buffers (e.g., 0.1 M Tris-HCl, pH 7.4) to control ionic strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
